molecular formula C18H21N3O4S2 B3863591 N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N,N'-diethyl-4-methylbenzenesulfonohydrazide

N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N,N'-diethyl-4-methylbenzenesulfonohydrazide

Cat. No.: B3863591
M. Wt: 407.5 g/mol
InChI Key: IWPKLAORHNRWCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-N,N'-diethyl-4-methylbenzenesulfonohydrazide is a sulfonohydrazide derivative characterized by a 1,2-benzisothiazole 1,1-dioxide core linked to a 4-methylbenzenesulfonohydrazide group. The compound features N,N'-diethyl substitutions on the hydrazide moiety, which distinguish it from simpler analogs.

Properties

IUPAC Name

N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-N,N'-diethyl-4-methylbenzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2/c1-4-20(18-16-8-6-7-9-17(16)26(22,23)19-18)21(5-2)27(24,25)15-12-10-14(3)11-13-15/h6-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPKLAORHNRWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N(CC)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The compound’s structural analogs differ primarily in substituents on the benzenesulfonohydrazide and benzisothiazole moieties. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
N'-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylbenzenesulfonohydrazide 4-methyl - - Simpler structure; discontinued
N'-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide 4-methoxy 367.4 - Enhanced solubility via methoxy
N'-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide 2,4-dimethyl - 229.92 (predicted) Increased hydrophobicity
Target Compound N,N'-diethyl, 4-methyl - - Potential improved bioavailability

Key Observations :

  • Methoxy vs. Methyl : The methoxy group in may enhance solubility due to its electron-donating nature, whereas methyl groups (as in ) increase hydrophobicity.
  • Diethyl Substitutions: The N,N'-diethyl groups in the target compound likely improve lipophilicity and membrane permeability compared to non-alkylated analogs .
Predicted Physical Properties
  • Molecular Weight : Based on analogs (e.g., 367.4 g/mol for the methoxy derivative ), the target compound’s molecular weight is estimated to exceed 400 g/mol due to diethyl groups.
  • Solubility : The diethyl groups may reduce aqueous solubility compared to methoxy-substituted analogs but enhance lipid membrane penetration .
  • Thermal Stability : Analogs like the 2,4-dimethyl derivative exhibit predicted melting points near 230°C, suggesting moderate thermal stability .

Structural and Crystallographic Insights

Crystal structures of related sulfonohydrazides (e.g., N-(1,3-benzothiazol-2-yl)-4-iodobenzenesulfonohydrazide in ) reveal intermolecular interactions such as N–H···π and halogen bonding . The target compound’s diethyl groups may disrupt such interactions, leading to distinct packing arrangements and solubility profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N,N'-diethyl-4-methylbenzenesulfonohydrazide
Reactant of Route 2
N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N,N'-diethyl-4-methylbenzenesulfonohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.